2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with their targets through intramolecular hydrogen bonding .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives have been utilized in the treatment of various diseases, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of Action
1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including antibacterial effects .
Action Environment
The synthesis of 1,2,4-oxadiazole derivatives has been performed in various mediums, suggesting that the environment could potentially influence their synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide can be achieved through a multi-step process involving the formation of the oxadiazole ring and subsequent functionalization. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of oxadiazole derivatives without the need for protective groups.
Industrial Production Methods
Industrial production of oxadiazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the oxadiazole ring.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide is unique due to its specific structural features, including the combination of the oxadiazole ring with a pyridine and phenylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-18-16(22-20-11)12-7-8-17-15(9-12)23-10-14(21)19-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGKIOPEJKWLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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